![molecular formula C10H10Cl2N2OS B5763921 N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5763921.png)
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide
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Overview
Description
N-{[(2,3-dichlorophenyl)amino]carbonothioyl}propanamide, commonly known as DCPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPA is a herbicide that belongs to the family of thiocarbamates and is used to control weeds in agricultural fields. In recent years, DCPA has also been studied for its potential use in scientific research.
Mechanism of Action
DCPA is believed to exert its antitumor and antiproliferative properties by inhibiting the activity of the enzyme thioredoxin reductase. This enzyme plays a crucial role in maintaining the redox balance in cells, and its inhibition leads to the accumulation of reactive oxygen species, ultimately leading to cell death.
Biochemical and Physiological Effects:
DCPA has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce the production of inflammatory cytokines. Additionally, DCPA has been found to have antioxidant properties and has been shown to reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using DCPA in lab experiments is its potent antitumor and antiproliferative properties. Additionally, DCPA is relatively easy to synthesize and is readily available. However, one of the limitations of using DCPA in lab experiments is its potential toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for the study of DCPA. One potential avenue of research is the development of novel DCPA derivatives with improved antitumor and antimicrobial properties. Additionally, further studies are needed to fully understand the mechanism of action of DCPA and its potential applications in various fields. Finally, more research is needed to fully evaluate the safety and toxicity of DCPA, particularly in the context of its potential use in cancer treatment.
Synthesis Methods
DCPA is synthesized by the reaction of 2,3-dichloroaniline and carbon disulfide in the presence of sodium hydroxide. The resulting product is then treated with propionyl chloride to obtain DCPA.
Scientific Research Applications
DCPA has been extensively studied for its potential use in scientific research. It has been found to have potent antitumor and antiproliferative properties, making it a potential candidate for cancer treatment. DCPA has also been found to have antimicrobial properties and has been studied for its potential use as a disinfectant. Additionally, DCPA has been found to have potential applications in the field of material science and has been studied for its use in the synthesis of nanoparticles.
properties
IUPAC Name |
N-[(2,3-dichlorophenyl)carbamothioyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2OS/c1-2-8(15)14-10(16)13-7-5-3-4-6(11)9(7)12/h3-5H,2H2,1H3,(H2,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMAKGNOXDVJKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dichlorophenyl)carbamothioyl]propanamide |
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